1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Overview
Description
The compound “1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom . The presence of a carboxylic acid group (-COOH) suggests that this compound may exhibit acidic properties.
Chemical Reactions Analysis
Pyrazole compounds are known to participate in a variety of chemical reactions, often serving as precursors in the synthesis of more complex heterocyclic systems . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the carboxylic acid group suggests that it may exhibit acidic properties. Its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Antileishmanial Activity
Pyrazole derivatives have been recognized for their potent antileishmanial effects. These compounds, including the one , can be synthesized and structurally verified through techniques like FTIR and NMR. In vitro studies have shown that certain pyrazole derivatives exhibit significant activity against Leishmania species, with some compounds outperforming standard drugs in inhibitory concentration (IC) values .
Antimalarial Efficacy
In addition to their antileishmanial properties, these derivatives also demonstrate antimalarial activity. In vivo experiments using mice infected with Plasmodium berghei have revealed that pyrazole derivatives can lead to a substantial suppression of the parasite, indicating their potential as pharmacophores for developing new antimalarial agents .
Molecular Docking Studies
Molecular simulation studies justify the antipromastigote activity of pyrazole compounds. The binding affinity of these compounds to specific enzymes or receptors, such as LmPTR1, is characterized by lower binding free energy, suggesting a strong interaction and potential for targeted therapy .
Antioxidant Properties
Pyrazoline derivatives, closely related to pyrazoles, have been studied for their antioxidant activities. These compounds can mitigate oxidative stress by neutralizing free radicals and reactive oxygen species (ROS), which are linked to various diseases. The measurement of biomarkers like malondialdehyde (MDA) can assess the efficacy of these antioxidants .
Enzyme Inhibition
The activity of enzymes such as acetylcholinesterase (AchE) is crucial for the proper functioning of the nervous system. Pyrazoline and pyrazole derivatives have been reported to affect the activity of AchE, which could have implications for treating conditions associated with nerve impulse transmission .
Anticancer Potential
Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. These compounds have shown selectivity and efficacy against certain cancer cell lines, indicating their promise as therapeutic agents in oncology .
Mechanism of Action
Target of Action
The primary target of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound acts as a ligand for the cannabinoid receptors , meaning it binds to these receptors and induces a biological response . This interaction can lead to changes in cell signaling and function .
Biochemical Pathways
These include pain sensation, mood regulation, and memory processes .
Result of Action
The binding of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid to the cannabinoid receptors can lead to various molecular and cellular effects, depending on the specific physiological context . For instance, in the nervous system, this could affect pain sensation, mood, and memory .
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-8-6-11(13(17)18)19-12(8)16(15-7)10-5-3-2-4-9(10)14/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAEMKEAJXVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
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